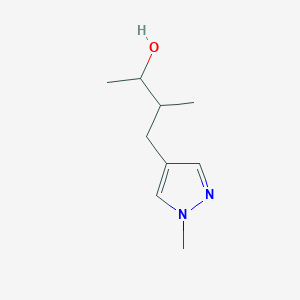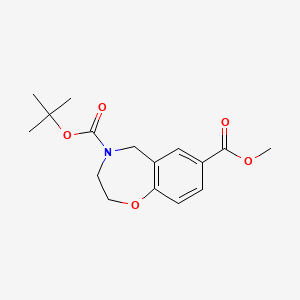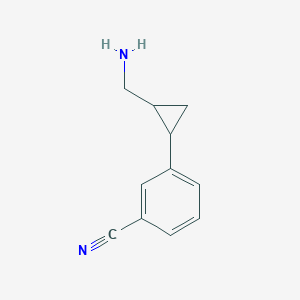
3-Methoxythiane-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxythiane-3-carboxylicacid is an organic compound that belongs to the class of carboxylic acids It features a thiane ring, which is a six-membered ring containing one sulfur atom, with a methoxy group and a carboxylic acid group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxythiane-3-carboxylicacid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a thiane derivative with a methoxy group. The reaction typically requires a strong base, such as sodium hydride, and a methoxy donor, such as methyl iodide, under anhydrous conditions. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include the use of catalysts to enhance reaction rates and yields. The final product is typically purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxythiane-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiane derivatives.
Aplicaciones Científicas De Investigación
3-Methoxythiane-3-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
3-Methoxythiane-3-carboxylicacid can be compared with other similar compounds, such as:
3-Methoxythiane-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
3-Methoxythiane-3-aldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
3-Methoxythiane-3-alcohol: Similar structure but with an alcohol group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C7H12O3S |
|---|---|
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
3-methoxythiane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O3S/c1-10-7(6(8)9)3-2-4-11-5-7/h2-5H2,1H3,(H,8,9) |
Clave InChI |
IXZDUIJMOYASGV-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCCSC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13617709.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13617744.png)
amine](/img/structure/B13617753.png)
